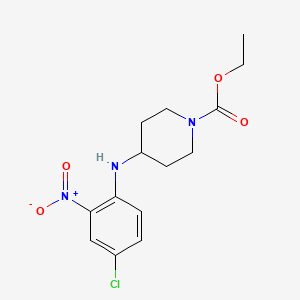
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate
Cat. No. B1594586
Key on ui cas rn:
53786-44-0
M. Wt: 327.76 g/mol
InChI Key: GMDPPHXPURQLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04470989
Procedure details


A mixture of 0.25 mole of ethyl 4-amino-1-piperidinecarboxylate, 0.3 mole of 1,4-dichloro-2-nitrobenzene, 0.3 mole of sodium carbonate, 0.2 g of potassium iodide and 160 ml of cyclohexanol was stirred at 150° C. for 40 hours. After the mixture had been cooled, toluene and water were added and the organic layer was separated off, washed three times with water, dried and evaporated. The oily residue was dissolved in hot diisopropyl ether and the solution was stirred under reflux with active charcoal, filtered and left to crystallize. Melting point: 116° C.







Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.Cl[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22].C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+].C1(O)CCCCC1>O.C1(C)C=CC=CC=1>[C:8]([N:5]1[CH2:4][CH2:3][CH:2]([NH:1][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=2[N+:21]([O-:23])=[O:22])[CH2:7][CH2:6]1)([O:10][CH2:11][CH3:12])=[O:9] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1CCN(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 150° C. for 40 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture had been cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oily residue was dissolved in hot diisopropyl ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux with active charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
Outcomes


Product
Details
Reaction Time |
40 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OCC)N1CCC(CC1)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
